molecular formula C6H8O18P4-8 B1262905 Myo-inositol 1,3,4,6-tetrakisphosphate(8-)

Myo-inositol 1,3,4,6-tetrakisphosphate(8-)

Cat. No. B1262905
M. Wt: 492.01 g/mol
InChI Key: ZAWIXNGTTZTBKV-IUHIMVDQSA-F
Attention: For research use only. Not for human or veterinary use.
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Description

Myo-inositol 1,3,4,6-tetrakisphosphate(8-) is octaanion of myo-inositol 1,3,4,6-tetrakisphosphate arising from global deprotonation of the phosphate OH groups;  major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a myo-inositol 1,3,4,6-tetrakisphosphate.

Scientific Research Applications

Cellular Signaling and Metabolism

Myo-inositol 1,3,4,6-tetrakisphosphate(8-) plays a significant role in cellular signaling and metabolism. It is synthesized from inositol phosphates generated by receptor activation, such as through muscarinic receptor stimulation. For instance, myo-[3H]Inositol 1,3,4,5,6-pentakisphosphate is produced from myo-[3H]inositol 1,4,5-trisphosphate in rat brain homogenates, indicating its involvement in intricate cellular signaling pathways (Stephens, Hawkins, Barker, & Downes, 1988). Additionally, the rapid formation of inositol 1,3,4,5-tetrakisphosphate following muscarinic receptor stimulation in rat cerebral cortical slices suggests its role as a potential second messenger (Batty, Nahorski, & Irvine, 1985).

Enzyme Inhibition and Synthesis

Myo-inositol 1,3,4,6-tetrakisphosphate is also involved in the synthesis and inhibition of various enzymes. For instance, certain myo-inositol tetrakisphosphate analogues based upon myo-inositol 1,3,4,6-tetrakisphosphate were synthesized and evaluated against Ins(1,4,5)P(3) 5-phosphatase, 3-kinase, and for Ca(2+) release at the Ins(1,4,5)P(3) receptor. These analogues demonstrated potent inhibition of 5-phosphatase and moderate inhibition of 3-kinase (Mills & Potter, 2003).

Biological Function and Therapeutic Implications

Research has highlighted the biological functions and therapeutic implications of myo-inositol 1,3,4,6-tetrakisphosphate. For example, D-myo-inositol 3,4,5,6-tetrakisphosphate was found to have a direct biphasic effect on epithelial Ca(2+)-activated chloride channels, indicating its potential role in the treatment of diabetic nephropathy and cystic fibrosis (Ismailov, Fuller, Berdiev, Shlyonsky, Benos, & Barrett, 1996).

properties

Molecular Formula

C6H8O18P4-8

Molecular Weight

492.01 g/mol

IUPAC Name

[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonatooxycyclohexyl] phosphate

InChI

InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/p-8/t1?,2?,3-,4+,5-,6+

InChI Key

ZAWIXNGTTZTBKV-IUHIMVDQSA-F

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Myo-inositol 1,3,4,6-tetrakisphosphate(8-)
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Myo-inositol 1,3,4,6-tetrakisphosphate(8-)
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